
1-(1H-pyrazol-3-yl)pyrrolidin-2-one
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Overview
Description
1-(1H-pyrazol-3-yl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrazole ring fused to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-pyrazol-3-yl)pyrrolidin-2-one can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 1H-pyrazol-3-amine with γ-butyrolactone under acidic conditions.
Cyclization Reactions: Cyclization of appropriate precursors, such as pyrazole derivatives with amino acids or their derivatives, can also yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the pyrrolidinone ring to other functional groups.
Reduction: Reduction reactions can reduce the pyrazole ring or the pyrrolidinone ring.
Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole or pyrrolidinone rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: A wide range of substituted pyrazoles and pyrrolidinones.
Scientific Research Applications
1-(1H-pyrazol-3-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Material Science: Its unique structure makes it useful in the design of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism by which 1-(1H-pyrazol-3-yl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the desired outcome.
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-phenyl-1H-pyrazol-3-ol.
Pyrrolidinone Derivatives: Compounds containing the pyrrolidinone ring, such as γ-butyrolactone.
Fused Heterocycles: Other compounds with fused heterocyclic structures, such as indoles and benzodiazepines.
Biological Activity
1-(1H-pyrazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including oncology and infectious diseases.
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
- CAS Number : 786700-16-1
Synthesis
The synthesis of this compound generally involves the reaction of pyrrolidine derivatives with pyrazole precursors. The typical synthetic route includes:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Cyclization : The resulting intermediate undergoes cyclization to form the pyrrolidine structure, which is then functionalized to yield this compound.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to decrease cell viability in breast cancer models, including both triple-negative (MDA-MB-231) and HER2-positive (MCF-7) cells. The compound's mechanism involves:
- Interference with Cell Cycle Regulation : It affects key proteins such as CDK4 and PI3K, which are critical for cell cycle progression and survival.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |
---|---|---|---|
This compound | MDA-MB-231 | 6.25 | Significant |
This compound | MCF-7 | 25 | Moderate |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a variety of bacterial and fungal pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes involved in disease pathways, making it a candidate for further development as a therapeutic agent.
In Vivo Studies
In vivo studies have shown promising results regarding the safety and efficacy of this compound in animal models. For example, studies involving tumor-bearing mice indicated that treatment with this compound led to a significant reduction in tumor size compared to controls.
Docking Studies
Molecular docking studies have revealed strong binding affinities between the compound and key targets involved in cancer progression, such as AKT and various GPCRs. These findings support its potential as a lead compound in drug development.
Properties
CAS No. |
786700-16-1 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(1H-pyrazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O/c11-7-2-1-5-10(7)6-3-4-8-9-6/h3-4H,1-2,5H2,(H,8,9) |
InChI Key |
JAFQJJMOKIUWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=NN2 |
Purity |
95 |
Origin of Product |
United States |
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